An In-depth Technical Guide to N-Desmethylclozapine-d8 hydrochloride: Structure, Properties, and Application
An In-depth Technical Guide to N-Desmethylclozapine-d8 hydrochloride: Structure, Properties, and Application
This technical guide provides a comprehensive overview of N-Desmethylclozapine-d8 hydrochloride, a deuterated analog of the primary active metabolite of the atypical antipsychotic clozapine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, and critical applications in pharmacology and bioanalytical chemistry.
Introduction: The Significance of N-Desmethylclozapine and its Deuterated Analog
N-Desmethylclozapine (NDMC), also known as norclozapine, is the major active metabolite of clozapine, an antipsychotic medication highly effective in treatment-resistant schizophrenia.[1][2] NDMC is formed in the liver through N-demethylation of clozapine by cytochrome P450 enzymes.[1] It readily crosses the blood-brain barrier and can reach plasma concentrations comparable to the parent drug.[1] Unlike clozapine, NDMC exhibits a unique pharmacological profile, including partial agonism at dopamine D2/D3 receptors and potent agonism at muscarinic M1 acetylcholine receptors.[3][4] This distinct activity is thought to contribute to both the therapeutic efficacy and some of the side effects of clozapine treatment.[5][6]
The deuterated form, N-Desmethylclozapine-d8 hydrochloride, serves as an invaluable tool in analytical and pharmacokinetic research.[7] The incorporation of eight deuterium atoms provides a stable, heavier isotope of the molecule, making it an ideal internal standard for mass spectrometry-based quantification of N-desmethylclozapine in biological matrices.[7][8] This guide will delve into the technical details of this essential research compound.
Chemical Structure and Properties
N-Desmethylclozapine-d8 hydrochloride is a deuterated isotopologue of N-desmethylclozapine, with eight deuterium atoms replacing hydrogen atoms on the piperazine ring. The hydrochloride salt form enhances its solubility in aqueous solutions.
The core structure is a tricyclic dibenzodiazepine ring system, characteristic of clozapine and its metabolites.[1] The key structural difference from clozapine is the absence of a methyl group on the piperazine nitrogen.
Diagram of the Chemical Structure of N-Desmethylclozapine-d8
Caption: Chemical structure of N-Desmethylclozapine-d8.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₇H₉D₈ClN₄·HCl | [9] |
| Molecular Weight | 357.31 g/mol | [9][10] |
| CAS Number | 1189888-77-4 (free base), 2705402-91-9 (HCl salt) | [9][11] |
| Appearance | White to off-white solid | [12] |
| Purity | ≥99% deuterated forms (d1-d8) | [8] |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml) | [8][12] |
| Storage Temperature | -20°C | [11][13] |
Synthesis of N-Desmethylclozapine
While the direct synthesis of the deuterated analog is a specialized process, understanding the synthesis of the non-deuterated N-desmethylclozapine provides valuable context. A common laboratory-scale synthesis involves the demethylation of clozapine. One established method is the von Braun reaction using α-chloroethyl chloroformate (ACE-Cl).[14]
Synthetic Pathway: Demethylation of Clozapine
Caption: Synthetic scheme for N-Desmethylclozapine via demethylation.
Experimental Protocol: N-Demethylation of Clozapine [14][15]
-
Reaction Setup: Dissolve clozapine in a suitable solvent such as 1,2-dichloroethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add α-chloroethyl chloroformate (ACE-Cl) to the solution. The molar ratio of ACE-Cl to clozapine is typically around 1.1:1.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Hydrolysis: Add methanol to the resulting residue (the carbamate intermediate).
-
Final Reflux: Heat the methanolic solution to reflux for several hours to facilitate the hydrolysis of the intermediate.
-
Isolation and Purification: After cooling, remove the methanol under reduced pressure. The crude N-desmethylclozapine can then be purified using column chromatography or recrystallization to yield the final product.
Causality Behind Experimental Choices: The use of ACE-Cl in the von Braun reaction is a highly effective method for the demethylation of tertiary amines like the piperazine moiety in clozapine. The subsequent hydrolysis with methanol is a standard procedure to cleave the resulting carbamate intermediate to yield the secondary amine, N-desmethylclozapine.
Pharmacological Profile of N-Desmethylclozapine
N-Desmethylclozapine is not an inert metabolite; it possesses a complex and distinct pharmacological profile that contributes to the overall clinical effects of clozapine.[5]
-
Dopamine Receptors: It acts as a weak partial agonist at D2 and D3 receptors.[3] This is in contrast to clozapine, which is a D2 antagonist. This partial agonism may contribute to the low incidence of extrapyramidal side effects associated with clozapine.
-
Muscarinic Acetylcholine Receptors: NDMC is a potent and efficacious partial agonist at the M1 muscarinic acetylcholine receptor.[4] This M1 agonism is hypothesized to be a key factor in clozapine's ability to improve cognitive function in patients with schizophrenia.[6] The pharmacology at muscarinic receptors can differ between species, highlighting the importance of studies in human tissues.[16][17]
-
Serotonin Receptors: It is a potent antagonist at the 5-HT2C serotonin receptor.[8][11]
-
Opioid Receptors: NDMC also functions as an agonist at the δ-opioid receptor.[3][4]
-
Toxicity: Some studies suggest that N-desmethylclozapine may be more toxic to hematopoietic precursors than clozapine itself, which could be a contributing factor to the risk of agranulocytosis associated with clozapine therapy.[18]
Application in Bioanalytical Methods
The primary application of N-Desmethylclozapine-d8 hydrochloride is as an internal standard for the accurate quantification of N-desmethylclozapine in biological samples such as plasma, serum, or urine.[7][13][19] Its utility is paramount in therapeutic drug monitoring (TDM) and pharmacokinetic studies of clozapine.[20][21]
Why Use a Deuterated Internal Standard?
A stable isotope-labeled internal standard like N-Desmethylclozapine-d8 is considered the gold standard for quantitative mass spectrometry. This is because:
-
Similar Physicochemical Properties: It co-elutes with the non-deuterated analyte during chromatography and exhibits nearly identical extraction recovery and ionization efficiency.[22]
-
Correction for Matrix Effects: It effectively compensates for variations in sample preparation and ion suppression or enhancement in the mass spectrometer source.[22]
-
Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy, precision, and robustness of the analytical method.[7]
Workflow for Quantification of N-Desmethylclozapine in Plasma
Caption: Analytical workflow for N-Desmethylclozapine quantification.
Detailed Experimental Protocol: Quantification in Plasma by LC-MS/MS
This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of N-Desmethylclozapine-d8 hydrochloride in methanol.
-
Prepare calibration standards and quality control samples by spiking known concentrations of non-deuterated N-desmethylclozapine into blank human plasma.
-
-
Sample Preparation (Protein Precipitation): [23]
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (N-Desmethylclozapine-d8 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for detection and quantification.
-
Monitor specific precursor-to-product ion transitions for both N-desmethylclozapine and N-Desmethylclozapine-d8.
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of N-desmethylclozapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Self-Validating System: This protocol incorporates a self-validating system through the use of the deuterated internal standard. Any loss of analyte during sample preparation or fluctuation in instrument response will be mirrored by the internal standard, ensuring the ratio of their signals remains constant and the final calculated concentration is accurate.[22]
Safety and Handling
N-Desmethylclozapine-d8 hydrochloride is intended for laboratory research use only.[9][10] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. The non-deuterated analog, clozapine, is a potent pharmaceutical agent, and its metabolites should be handled with care.[24][25] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9]
Conclusion
N-Desmethylclozapine-d8 hydrochloride is a vital tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its role as a stable isotope-labeled internal standard is critical for the accurate quantification of N-desmethylclozapine, the major active metabolite of clozapine. A thorough understanding of its chemical properties, synthesis, and application in validated bioanalytical methods is essential for advancing our knowledge of clozapine's complex pharmacology and for optimizing its therapeutic use in patients with treatment-resistant schizophrenia.
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